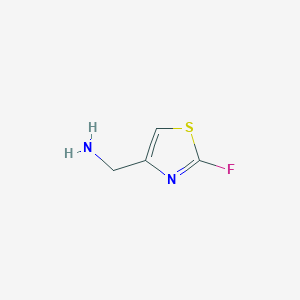

(2-Fluoro-1,3-thiazol-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5FN2S |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2-fluoro-1,3-thiazol-4-yl)methanamine |

InChI |

InChI=1S/C4H5FN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2 |

InChI Key |

WHPSIIQLTLOOTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)F)CN |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Fluoro 1,3 Thiazol 4 Yl Methanamine

Analysis of Stereoelectronic Properties and their Influence on Reactivity

The chemical behavior of (2-Fluoro-1,3-thiazol-4-yl)methanamine is intrinsically linked to the interplay of electronic effects exerted by the fluorine atom, the thiazole (B1198619) ring, and the aminomethyl group. These features dictate the molecule's reactivity towards various chemical transformations.

Role of Fluorine's Electronegativity in Ring Polarization

The fluorine atom at the C2 position of the thiazole ring plays a pivotal role in modulating the electronic landscape of the entire molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly polarizes the thiazole ring. This results in a considerable electron deficiency at the C2 carbon, making it a prime target for nucleophilic attack. pharmaguideline.com The general reactivity of thiazoles shows that the C2 position is the most electron-deficient, a characteristic that is further amplified by the presence of a fluorine atom. pharmaguideline.com This heightened electrophilicity at C2 is a key determinant in many of the compound's reaction pathways.

Conversely, the electron density at other positions of the ring is also affected. While the C2 position is highly electron-poor, the C5 position in a thiazole ring is generally considered slightly electron-rich. pharmaguideline.com The presence of the fluorine at C2 can further influence this distribution, potentially affecting the regioselectivity of electrophilic substitution reactions, should they occur.

Impact of the Aminomethyl Group on Nucleophilic Character and Hydrogen Bonding Interactions

The aminomethyl group at the C4 position introduces a primary amine, a versatile functional group with a lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic character to the molecule, allowing it to participate in a variety of reactions. The basicity of this amine is influenced by the electronic nature of the thiazole ring. The electron-withdrawing character of the thiazole ring, intensified by the 2-fluoro substituent, can decrease the basicity of the aminomethyl group compared to a simple alkylamine.

Furthermore, the primary amine is capable of participating in hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on nitrogen). This property is crucial for its interaction with other molecules, including solvents, reagents, and biological targets. The ability to form hydrogen bonds can influence the compound's solubility, crystal packing, and its binding affinity to enzymes or receptors.

Transformations Involving Specific Functional Moieties

The unique arrangement of functional groups in this compound allows for a diverse range of chemical transformations, targeting the fluorine atom, the aminomethyl group, or the thiazole nucleus itself.

Reaction Pathways at the Fluorine Site (e.g., Displacement, Derivatization)

The highly electron-deficient nature of the C2 carbon, directly bonded to the fluorine atom, makes this site susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the C2 carbon, leading to the displacement of the fluoride (B91410) ion. Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, can be an effective leaving group in SNAr reactions, particularly on electron-poor heterocyclic systems. The rate of this substitution is enhanced by the ability of the thiazole ring to stabilize the negative charge in the Meisenheimer-like intermediate.

The reactivity of 2-halothiazoles towards nucleophiles is a known phenomenon, and the C2 position is particularly susceptible to such attacks. pharmaguideline.com Strong nucleophiles are generally required to effect this transformation. The specific conditions for the displacement of the fluorine in this compound would depend on the nature of the incoming nucleophile and the reaction conditions employed.

Table 1: Potential Nucleophilic Substitution Reactions at the Fluorine Site

| Nucleophile | Product | Reaction Type |

| R-OH / Base | 2-Alkoxy-1,3-thiazol-4-yl)methanamine | SNAr |

| R-SH / Base | (2-(Alkylthio)-1,3-thiazol-4-yl)methanamine | SNAr |

| R2NH | (2-(Dialkylamino)-1,3-thiazol-4-yl)methanamine | SNAr |

This table presents hypothetical reaction pathways based on the general reactivity of 2-halothiazoles.

Reactions Involving the Aminomethyl Group (e.g., Acylation, Alkylation, Condensation)

The primary amine of the aminomethyl group is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation: The nucleophilic nitrogen can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This is a common transformation used to introduce a wide range of substituents, which can modulate the compound's physicochemical properties.

Alkylation: The aminomethyl group can also undergo alkylation with alkyl halides. Mono- or di-alkylation can occur, depending on the reaction conditions and the stoichiometry of the reagents. This provides a route to secondary and tertiary amines, further expanding the chemical space accessible from this starting material.

Condensation: The primary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. Schiff bases are valuable intermediates for further synthetic transformations or can be final products with their own biological activities. For instance, 2-aminothiazole (B372263) derivatives are known to undergo condensation with aromatic aldehydes. pharmaguideline.com

Table 2: Representative Reactions of the Aminomethyl Group

| Reagent | Reaction Type | Product Class |

| Acetyl chloride | Acylation | Amide |

| Methyl iodide | Alkylation | Secondary/Tertiary Amine |

| Benzaldehyde | Condensation | Schiff Base (Imine) |

This table illustrates common transformations of the aminomethyl group.

Ring-Opening and Ring-Closing Reactions of the Thiazole Nucleus

The thiazole ring, while aromatic, can undergo ring-opening reactions under specific and often harsh conditions. For example, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com Oxidative ring-opening of benzothiazole (B30560) derivatives has also been reported. ekb.eg

Conversely, the aminomethyl and thiazole moieties can be involved in intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions often require the introduction of additional functional groups to facilitate the ring closure. These ring-closing reactions are a powerful tool for the construction of more complex molecular architectures. For instance, cyclization reactions involving aminomethylthiazoles can lead to the formation of thiazolopyrimidines or other fused systems.

The stability of the thiazole ring in this compound under various reaction conditions is a critical consideration in synthetic planning. The electron-withdrawing fluorine atom may influence the susceptibility of the ring to either cleavage or participation in cyclization reactions.

Exploration of Mechanistic Aspects in Derivatization Reactions

The derivatization of this compound is governed by the interplay of the electronic effects of its substituents. The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, while the methanamine group at the C4 position can act as an electron-donating group, particularly through resonance. These competing effects dictate the regioselectivity and rate of reactions at the thiazole ring.

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic systems. In the case of thiazole, the π-electron density is not uniformly distributed, which leads to preferential sites for electrophilic attack. Generally, electrophilic substitution on the thiazole ring occurs preferentially at the C5 position, which is the most electron-rich, or at the C4 position if C5 is already substituted. researchgate.net

For this compound, the C4 position is occupied by the methanamine group. The primary site for electrophilic attack would therefore be the C5 position. The fluorine atom at C2 strongly deactivates the ring towards electrophilic substitution due to its powerful electron-withdrawing nature. Conversely, the methanamine group at C4 is an activating group, directing electrophiles to the ortho and para positions. In this heterocyclic system, the C5 position is ortho to the C4-methanamine group.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edulibretexts.org The rate-determining step is the formation of this intermediate. uci.edu The subsequent loss of a proton restores the aromaticity of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Influence of Substituents | Predicted Reactivity towards Electrophiles |

| C5 | Activated by the C4-methanamine group (ortho position). Deactivated by the C2-fluoro group (meta-like position). | Most probable site for electrophilic attack. |

The presence of a fluorine atom at the C2 position makes the thiazole ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the fluorine. This is a common reactivity pattern for fluoro-aromatic and fluoro-heteroaromatic compounds. The strong electronegativity of fluorine polarizes the C-F bond, making the carbon atom electrophilic.

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems is a well-established reaction class. The mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group, in this case, the fluoride ion.

For this compound, the most likely site for nucleophilic attack is the C2 position. The attack of a nucleophile at this position would be facilitated by the ability of the heterocyclic ring to stabilize the resulting negative charge.

Table 2: Potential Nucleophilic Substitution Reactions at the C2 Position

| Nucleophile | Potential Product | Reaction Conditions |

| Alkoxides (RO⁻) | (2-Alkoxy-1,3-thiazol-4-yl)methanamine | Basic conditions |

| Amines (R₂NH) | N-substituted (2-Amino-1,3-thiazol-4-yl)methanamine | Heat or catalysis may be required |

| Thiols (RS⁻) | (2-Alkylthio-1,3-thiazol-4-yl)methanamine | Basic conditions |

It is important to note that the methanamine group at C4 could potentially interfere with or participate in nucleophilic substitution reactions. For instance, under certain conditions, intramolecular nucleophilic attack from the nitrogen of the methanamine group could occur, although this is less likely to be a primary pathway for intermolecular reactions. Studies on related systems have shown that intramolecular nucleophilic attack can be a key step in the formation of fused heterocyclic systems. science.gov

Computational and Theoretical Studies on 2 Fluoro 1,3 Thiazol 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. For (2-Fluoro-1,3-thiazol-4-yl)methanamine, these methods provide a lens to view the distribution of electrons and the nature of the chemical bonds, which are critical determinants of its physical and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can determine the energy and shape of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, as well as the aminomethyl group. The LUMO, conversely, would likely be distributed over the thiazole ring, with significant contributions from the C=N bond and the fluorine-bearing carbon, reflecting its capacity to accept electrons. The presence of the trifluoromethyl group in related thiadiazole compounds has been shown to decrease the HOMO-LUMO gap, thereby increasing reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Second lowest unoccupied molecular orbital |

| LUMO | -1.5 | Lowest unoccupied molecular orbital |

| HOMO | -6.0 | Highest occupied molecular orbital |

| HOMO-1 | -7.2 | Second highest occupied molecular orbital |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the most electronegative regions (red) are anticipated to be around the nitrogen atom of the thiazole ring and the nitrogen of the aminomethyl group, due to the lone pairs of electrons. The fluorine atom, being highly electronegative, will also contribute to a negative potential. nih.govacs.org Regions of positive potential (blue) would likely be found around the hydrogen atoms of the aminomethyl group and the hydrogen on the thiazole ring. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Molecular Geometry Predictions

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Computational methods can predict the most stable conformations by calculating the potential energy associated with different spatial arrangements.

Computational studies on similar substituted heterocycles often employ methods like DFT to optimize the geometry and identify the lowest energy conformers. mdpi.com For this compound, it is expected that the thiazole ring will maintain its planarity.

Intramolecular interactions can significantly stabilize certain conformations. In this compound, the possibility of an intramolecular hydrogen bond between a hydrogen atom of the aminomethyl group and the nitrogen atom of the thiazole ring is a key consideration. Such an interaction, if present, would restrict the conformational freedom of the aminomethyl group and stabilize a specific conformer. nih.gov

The fluorine atom at the 2-position also exerts a notable electronic influence. Its strong electron-withdrawing nature can affect the charge distribution across the thiazole ring and influence the acidity and basicity of nearby functional groups. nih.gov This "fluorine effect" can also impact the strength of any intramolecular hydrogen bonds.

Table 2: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (N-C4-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | ~0° | 0.0 (Global Minimum) | Possible N-H···N(thiazole) hydrogen bond |

| B | ~180° | +1.5 | Steric repulsion between H(amine) and H(C5) |

| C | ~90° | +3.0 | Transition state |

Note: This table presents a hypothetical conformational analysis. The dihedral angle refers to the rotation around the bond connecting the aminomethyl group to the thiazole ring. The relative energies are illustrative.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to explore potential reaction mechanisms. By analyzing various reactivity descriptors, a picture of how this compound might behave in chemical reactions can be constructed.

Studies on thiazole derivatives have shown that the reactivity is highly dependent on the nature and position of substituents. researchgate.netijper.org The positions on the thiazole ring exhibit different reactivities towards electrophilic and nucleophilic attack. ijper.org The presence of an electron-donating aminomethyl group and an electron-withdrawing fluorine atom on the same ring creates a complex reactivity profile.

The Fukui function is a local reactivity descriptor derived from DFT that can predict the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the nitrogen atom of the thiazole ring and the carbon atoms of the ring are potential sites for electrophilic attack, while the aminomethyl group would be a primary site for reactions with electrophiles. The fluorine atom's influence would likely make the C2 position more susceptible to nucleophilic substitution under certain conditions.

Transition State Analysis for Key Synthetic Steps

The synthesis of complex organic molecules such as this compound involves a series of chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields. Transition state analysis, a cornerstone of computational chemistry, provides a theoretical lens to examine the energy landscape of a reaction pathway. By calculating the geometry and energy of transition states, chemists can identify the rate-determining steps and explore the effects of catalysts and substituents.

While specific transition state analyses for the key synthetic steps leading to this compound are not extensively detailed in publicly available literature, the general principles of such studies are well-established. For instance, the synthesis of related heterocyclic compounds often involves reactions like the Buchwald-Hartwig amination. mdpi.com Computational studies of such reactions would typically employ density functional theory (DFT) to map out the potential energy surface of the catalytic cycle, identifying the structures of intermediates and transition states. These calculations can elucidate the role of ligands and the electronic effects of substituents on the reaction barrier. For the synthesis of aminoflavones, a Claisen-Schmidt condensation followed by an oxidative cyclization are key steps. mdpi.com Theoretical modeling of these steps would provide valuable mechanistic insights.

Computational Modeling of Acid-Base Equilibria and Protonation States

The acid-base properties of a molecule are fundamental to its behavior in biological systems, influencing its solubility, membrane permeability, and interaction with molecular targets. For this compound, the presence of the basic aminomethyl group and the thiazole ring, which contains nitrogen and sulfur heteroatoms, results in multiple potential protonation sites.

Computational methods offer a powerful approach to predict the pKa values and determine the most likely protonation states of a molecule. univie.ac.at Such models often combine quantum mechanical calculations with continuum solvation models to account for the effect of the solvent. The general aim is to compute the free energy change associated with the protonation/deprotonation of each basic site.

Although specific computational studies on the acid-base equilibria of this compound are not readily found, research on analogous fluorinated heterocycles provides a framework for how such an investigation would be conducted. For example, studies on 2-fluoro-L-histidine have shown that the fluorine substituent significantly influences the pKa of the imidazole (B134444) ring through inductive effects. nih.gov Similar effects would be expected in this compound, where the fluorine atom at the 2-position would likely modulate the basicity of the thiazole nitrogen and the aminomethyl group.

The following table illustrates the type of data that would be generated from a computational study on the protonation states of this compound. The values presented are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound are not available in the provided search results.

| Protonation Site | Calculated Gas-Phase Proton Affinity (kcal/mol) | Calculated pKa in Water |

| Amino Group (-CH2NH2) | Hypothetical Value | Hypothetical Value |

| Thiazole Nitrogen (N3) | Hypothetical Value | Hypothetical Value |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

For this compound, MD simulations can offer critical insights into its behavior in an aqueous environment, which is particularly relevant for understanding its pharmacokinetic properties. While specific MD simulations for this exact compound are not detailed in the searched literature, studies on related 2-aminothiazole (B372263) derivatives in the context of their interaction with biological targets provide a strong analogy for the types of analyses that would be performed. nih.govnih.govtandfonline.comacs.orgtandfonline.com

These simulations typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate the system for nanoseconds or longer. nih.govacs.org Key properties analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the solvent accessible surface area (SASA) to quantify the exposure of the molecule to the solvent. nih.gov Furthermore, the formation and dynamics of hydrogen bonds between the molecule and surrounding water molecules can be meticulously tracked.

The following table summarizes key parameters and potential findings from a hypothetical MD simulation of this compound in water, based on analogous studies of 2-aminothiazole derivatives. nih.govtandfonline.comacs.org

| Simulation Parameter/Analysis | Description | Potential Insights for this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | OPLS (Optimized Potentials for Liquid Simulations) force fields are commonly used for organic molecules. nih.govacs.org |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P is a common water model used in simulations. nih.govacs.org |

| Simulation Time | The duration of the simulation. | Typically in the range of tens to hundreds of nanoseconds. nih.gov |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Low RMSD values would indicate that the molecule maintains a stable conformation in solution. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of individual atoms from their average position. | Higher RMSF values for the aminomethyl group would suggest its flexibility. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Would quantify the exposure of hydrophobic and hydrophilic regions to water. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | RDFs for water around the amino group and thiazole nitrogen would reveal the structure of the hydration shell. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent. | Would show the hydrogen bonding patterns of the amino group and heteroatoms with water. |

Advanced Analytical Methodologies for the Academic Characterization of 2 Fluoro 1,3 Thiazol 4 Yl Methanamine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the structure of organic molecules. A combination of one-dimensional and multi-dimensional NMR experiments is essential to assign all proton, carbon, and fluorine signals of (2-Fluoro-1,3-thiazol-4-yl)methanamine and to confirm its atomic connectivity.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are indispensable for assembling the complete structural picture of this compound. youtube.comsdsu.eduslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would reveal correlations between the methylene (B1212753) (-CH₂) and amine (-NH₂) protons, assuming the rate of proton exchange on the nitrogen is not excessively fast. It would also confirm the isolated nature of the thiazole (B1198619) ring proton by showing a lack of coupling to other protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment establishes correlations between directly bonded protons and carbons, which is vital for assigning the carbon signals. For this compound, the methylene carbon would show a direct correlation to its attached protons, as would the C5 carbon of the thiazole ring to its proton. youtube.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides insights into longer-range (typically 2-3 bonds) couplings between protons and carbons, which is critical for piecing together the molecular framework. youtube.comsdsu.edu Key HMBC correlations for this compound would include those from the methylene protons (-CH₂) to the C4 and C5 carbons of the thiazole ring, confirming the attachment of the aminomethyl group at the C4 position. Correlations from the thiazole ring proton (H5) to the C4 and C2 carbons would further solidify the ring's structure. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is employed to determine the spatial proximity of atoms. A NOESY experiment could reveal through-space interactions between the methylene protons and the thiazole ring proton (H5), offering additional conformational details. researchgate.netresearchgate.net

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| -CH₂- | ~4.05 | ~35.8 | C4, C5 |

| -NH₂ | Variable | - | CH₂ |

| H5 | ~7.3 | ~118 | C4, C2 |

| C2 | - | ~162 (d, ¹JCF) | H5 |

| C4 | - | ~155 | CH₂ |

| C5 | - | ~118 | CH₂ |

Note: Chemical shifts are predictive and can vary based on the solvent and experimental conditions. A signal for a similar methanamine proton has been reported at 4.05 ppm. researchgate.net "d" indicates a doublet due to carbon-fluorine coupling.

Fluorine-19 NMR for Elucidating Fluorine Environments

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.ilnih.gov For this compound, the ¹⁹F NMR spectrum is expected to display a singlet due to the absence of adjacent protons for coupling. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. huji.ac.ilresearchgate.net The coupling between the fluorine and the C2 carbon of the thiazole ring (JCF) would be apparent in the ¹³C NMR spectrum, definitively confirming the fluorine's position. huji.ac.il Given that there are no naturally occurring fluorinated compounds, fluorine serves as an excellent probe for studying the structure and mechanism of biological molecules. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. nih.govsemanticscholar.org It also provides insight into the molecule's structural integrity through the analysis of its fragmentation patterns.

Mechanistic Interpretations of Fragmentation Pathways

In a typical HRMS experiment using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. The high resolution of the instrument allows for the calculation of the elemental formula with a high degree of certainty. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₄H₅FN₂S]⁺ ([M]⁺) | 132.0157 |

The fragmentation of this compound in the mass spectrometer provides valuable structural information. nih.gov Plausible fragmentation pathways for thiazole-containing compounds often involve the cleavage of the ring system or the loss of side chains. sapub.orgresearchgate.netresearchgate.net For this specific molecule, likely fragmentation could include:

Loss of the aminomethyl group: Cleavage of the C4-CH₂ bond.

Ring cleavage: The thiazole ring itself could fragment, a common pathway for such heterocyclic systems. sapub.org

By analyzing the precise m/z values of these fragment ions, their elemental compositions can be determined, which in turn allows for the proposal of logical fragmentation mechanisms that corroborate the assigned structure.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are indispensable for both the purification of this compound and the evaluation of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a robust technique for determining the purity of a compound and for its isolation on a preparative scale. researchgate.netd-nb.info The development of a suitable HPLC method for an aminothiazole derivative like this compound would typically involve the following considerations: helixchrom.com

Stationary Phase: A reversed-phase column, such as a C18 column, is generally effective for the separation of polar compounds like amines. researchgate.net

Mobile Phase: A gradient elution is often employed, starting with a high proportion of an aqueous phase (e.g., water with a modifier like formic or orthophosphoric acid to improve peak shape) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. researchgate.netd-nb.info

Detection: A UV detector is commonly used, with the wavelength set to a value where the thiazole ring exhibits strong absorbance. For a similar aminothiazole, a detection wavelength of 272 nm has been utilized. researchgate.net

The purity of the sample is determined by integrating the peak area corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, these principles are scaled up to isolate the pure compound from any impurities.

Table 3: Representative HPLC Method Parameters for an Aminothiazole Compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 50 mm, 5 µm researchgate.net |

| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% v/v Orthophosphoric Acid researchgate.net |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at ~272 nm researchgate.net |

| Injection Volume | 10 µL |

Note: These are example parameters based on methods developed for similar aminothiazole compounds and may require optimization for this compound.

This comprehensive application of advanced analytical methodologies provides a robust framework for the unequivocal characterization and purity assessment of this compound, ensuring the high quality required for subsequent research endeavors.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In the synthesis of complex heterocyclic molecules like this compound, the formation of volatile byproducts is a common occurrence. These byproducts can arise from side reactions, degradation of starting materials, or incomplete reactions. The identification of these volatile impurities is crucial for optimizing reaction conditions and ensuring the purity of the final compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, combining the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

During the synthesis of thiazoles, which often involves the condensation of thioamides with α-haloketones (a Hantzsch-type synthesis), a variety of volatile byproducts can be generated. GC-MS analysis of the reaction's crude mixture allows for the separation of these components based on their boiling points and interaction with the GC column's stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural elucidation of the volatile byproduct.

While specific GC-MS data for the synthesis of this compound is not extensively published, analysis of related thiazole syntheses reveals common classes of volatile byproducts. researchgate.net These can include unreacted starting materials, residual solvents, and low molecular weight fragments from decomposition pathways. For instance, in reactions involving thioamides, the presence of corresponding nitriles or other sulfur-containing compounds might be detected.

A representative table of potential volatile byproducts that could be identified by GC-MS during the synthesis of this compound is presented below. The retention time (RT) and key mass spectral fragments (m/z) are hypothetical but representative of what would be observed.

| Potential Volatile Byproduct | Hypothetical Retention Time (min) | Key Mass Spectral Fragments (m/z) | Potential Origin |

| Dichloromethane | 2.5 | 84, 86, 49 | Residual solvent |

| Fluoroacetonitrile | 3.1 | 59, 58, 38 | Side-reaction of starting materials |

| Thioacetamide | 4.2 | 75, 60, 42 | Unreacted starting material |

| 2-Fluoro-1,3-thiazole | 6.8 | 103, 76, 59 | Decarboxylation/fragmentation byproduct |

This table is illustrative and based on general principles of thiazole synthesis.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a novel compound like this compound, obtaining a single crystal and analyzing it via XRD provides definitive proof of its molecular structure, including bond lengths, bond angles, and conformational details. This technique is paramount for confirming the connectivity of atoms and the stereochemistry of the molecule, which is often not possible with spectroscopic methods alone.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, a detailed three-dimensional model of the molecule can be constructed.

While the specific crystal structure of this compound is not publicly available, the crystallographic analysis of related aminothiazole derivatives provides insight into the type of structural information that can be obtained. dntb.gov.uamdpi.com For example, studies on similar molecules reveal key structural features such as the planarity of the thiazole ring and the conformation of the aminomethyl substituent relative to the ring. dntb.gov.uamdpi.com Hydrogen bonding and other intermolecular interactions that dictate the packing of molecules in the crystal lattice are also elucidated. researchgate.net

Below is a representative table of crystallographic data that would be obtained from an XRD analysis of a crystalline aminothiazole derivative. The data shown is for a related compound, illustrating the parameters determined in such an analysis.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.111(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 109.54(3) |

| γ (°) | 90 |

| Volume (ų) | 962.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

| R-factor (%) | 4.2 |

Data presented is for a representative aminothiazole derivative to illustrate the output of an XRD experiment. dntb.gov.uamdpi.com

Role of 2 Fluoro 1,3 Thiazol 4 Yl Methanamine in Complex Molecule Synthesis and Scaffold Development

Strategic Utilization as a Key Building Block in Heterocyclic Chemistry

The inherent reactivity of (2-Fluoro-1,3-thiazol-4-yl)methanamine, stemming from its primary amine and the electronically modified thiazole (B1198619) core, makes it a prized component in the synthesis of advanced heterocyclic systems. The primary amine serves as a potent nucleophile, while the 2-fluoro-thiazole moiety acts as a key pharmacophore and a site for further chemical elaboration. foodb.canih.govwikipedia.org

Precursor in the Synthesis of Fused-Ring Systems

The primary amine of this compound is a critical functional group for constructing fused-ring systems, a common motif in pharmacologically active molecules. This amine can readily participate in cyclization reactions with various bifunctional reagents to append new rings onto the thiazole core. For instance, reactions with dicarbonyl compounds, α,β-unsaturated esters, or similar electrophiles can lead to the formation of fused pyrimidines, pyridines, or diazepines. acs.org The synthesis of such thiazolo-fused heterocycles is a key strategy for exploring new chemical space. acs.orgresearchgate.net

One common approach involves the condensation of an aminoazole with a β-ketoester or a similar 1,3-dielectrophile, which can lead to the formation of thiazolo[4,5-b]pyridines. The presence of the fluorine atom on the thiazole ring can influence the reactivity and the properties of the resulting fused system.

Table 1: Illustrative Reactions for Fused-Ring Synthesis

| Reactant for Cyclization | Resulting Fused Heterocycle | Reaction Type |

|---|---|---|

| β-Ketoester (e.g., Ethyl acetoacetate) | Thiazolo[4,5-b]pyridinone derivative | Condensation/Cyclization |

| Dialkyl acetylenedicarboxylate | Thiazolo[4,5-b]pyrimidine derivative | Michael Addition/Cyclization |

| 2-(Bromomethyl)benzoate | Thiazolo[4,5-c]isoquinolinone derivative | N-Alkylation/Intramolecular Cyclization acs.org |

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. rsc.orgacademie-sciences.fr The primary amine functionality of this compound makes it an ideal component for a variety of MCRs, such as the Ugi, Passerini, and Biginelli-like reactions. nih.govresearchgate.net

By incorporating this compound into an MCR, the 2-fluoro-thiazole scaffold can be efficiently embedded into a larger, more complex, and functionally diverse molecule. For example, in an Ugi four-component reaction, the amine would react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate an α-acylamino carboxamide derivative bearing the fluorinated thiazole moiety. This strategy provides a highly efficient route to novel compound libraries with significant molecular complexity. mdpi.comnih.gov

Applications in Scaffold Diversification and Library Generation

The utility of this compound extends to its role in scaffold diversification and the generation of chemical libraries for high-throughput screening. researchgate.netnih.gov Its versatile reactivity allows for the systematic creation of numerous analogs, which is crucial for drug discovery and chemical biology.

Design Principles for New Chemical Entities Incorporating the this compound Moiety

The design of new chemical entities often leverages the unique properties of fluorine and the thiazole ring. acs.orgnih.gov The thiazole ring is a well-established pharmacophore found in numerous approved drugs. ijper.orgbohrium.com The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties. mdpi.comnih.gov

Key design principles include:

Modulation of Physicochemical Properties: The highly electronegative fluorine atom can alter the pKa of the nearby amine, increase lipophilicity, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. nih.govnih.gov

Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings, such as phenyl, pyridine, or oxazole, allowing for fine-tuning of biological activity and properties.

Vector for Further Functionalization: The primary amine serves as a handle for attaching a wide array of other chemical groups, enabling extensive exploration of the chemical space around the core scaffold. nih.gov

Combinatorial Synthesis Approaches for Structural Analogs

Combinatorial chemistry provides a systematic way to generate large libraries of related compounds. This compound is an excellent starting point for such endeavors. Using solid-phase synthesis, the molecule can be anchored to a resin via its methanamine group. acs.org Subsequently, a variety of building blocks can be introduced through reactions targeting the thiazole ring or other functional groups.

Microwave-assisted synthesis can also accelerate the creation of these libraries, offering rapid and efficient reaction conditions. researchgate.net These approaches allow for the creation of a grid of related molecules where different substituents are systematically varied at different positions.

Table 2: Illustrative Combinatorial Array Based on an Amide Coupling Strategy

| R1-COOH | R2-COOH | R3-COOH | |

|---|---|---|---|

| This compound | Product A1 | Product A2 | Product A3 |

Influence on Structure-Activity Relationship (SAR) Studies for Bioactive Compound Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov The libraries of compounds generated from this compound are invaluable for conducting detailed SAR studies. ijper.orgacademie-sciences.fr

By systematically modifying the structure—for instance, by changing the groups attached to the amine, altering substituents on the thiazole ring, or varying the linker between the thiazole and another part of the molecule—researchers can identify key interactions between the compound and its biological target. acs.org

The presence of the fluorine atom is particularly important in SAR studies. Its effect on electronic properties can influence binding affinities with target proteins. researchgate.net Comparing the activity of fluorinated compounds with their non-fluorinated analogs provides critical insights into the role of this atom in the molecule's mechanism of action. ijper.org The insights gained from these studies guide the rational design of more potent, selective, and effective therapeutic agents. acs.orgacademie-sciences.fr

Analysis of Fluorine Atom Position and Its Role in Molecular Recognition

The substitution of a hydrogen atom with fluorine at the 2-position of the thiazole ring profoundly influences the molecule's electronic properties and its potential for molecular recognition. Fluorine is the most electronegative element, and its placement on the thiazole ring has several significant consequences.

Modulation of Physicochemical Properties : The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and pKa. researchgate.net This strategic placement can enhance membrane permeability and protect adjacent chemical bonds from metabolic degradation by blocking sites susceptible to oxidative processes. researchgate.netmdpi.com The strong carbon-fluorine bond is highly resistant to cleavage, which can increase the biological half-life of a drug candidate. nih.gov

Influence on Binding Affinity : The fluorine atom's small size allows it to function as a bioisostere for a hydrogen atom, meaning it can occupy similar space in a protein's binding pocket with minimal steric hindrance. researchgate.netmdpi.com However, its electronic effects are substantial. The high electronegativity of the fluorine at the C-2 position creates a strong dipole moment and can influence the acidity of nearby protons. This can alter the molecule's ability to participate in hydrogen bonding, either as an acceptor or by modifying the hydrogen-bond-donating capacity of other nearby groups. These fluorine-specific interactions can lead to improved binding affinity and selectivity for a target protein. researchgate.net

Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule through stereoelectronic effects. This conformational rigidity can pre-organize the ligand into a bioactive conformation that more readily fits into a target's binding site, thereby enhancing potency. researchgate.net

Contribution of the Aminomethyl Group to Ligand-Target Interactions

The aminomethyl group (-CH₂NH₂) at the 4-position of the thiazole ring is a critical functional handle for establishing potent interactions with biological targets.

Hydrogen Bonding : As a primary amine, this group is an excellent hydrogen bond donor. It can form multiple hydrogen bonds with acceptor atoms (such as oxygen or nitrogen) on amino acid residues like aspartate, glutamate, or asparagine within a receptor's binding site.

Ionic Interactions : At physiological pH, the primary amine is typically protonated to form an ammonium (B1175870) cation (-CH₂NH₃⁺). This positive charge allows for the formation of strong electrostatic or ionic interactions (salt bridges) with negatively charged carboxylate residues (aspartate or glutamate) in the target protein, which can significantly contribute to binding affinity.

Structural Flexibility and Vectorial Orientation : The methylene (B1212753) (-CH₂-) linker provides rotational flexibility, allowing the amine to orient itself optimally within the binding pocket to maximize interactions. This linker acts as a vector, projecting the key interacting amine group away from the thiazole core into a specific region of the target protein. The 2-aminothiazole (B372263) scaffold itself is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. nih.gov

Applications in Radiopharmaceutical Research for Tracer Development

The structure of this compound makes it an attractive precursor for the development of radiotracers for Positron Emission Tomography (PET). wustl.edustanford.edu PET is a highly sensitive, non-invasive molecular imaging technique that visualizes biological processes in real-time. umich.edujbr-pub.org.cn The development of novel PET tracers is essential for diagnosing diseases, monitoring treatment response, and accelerating drug development. nih.govresearchgate.net The presence of both a fluorine atom and an amine group on this scaffold offers distinct opportunities for radiolabeling.

Strategies for Carbon-11 and Fluorine-18 Radiolabeling

The two most commonly used positron-emitting radionuclides for PET are Carbon-11 and Fluorine-18, due to their ideal decay characteristics. nih.gov this compound is amenable to labeling with either isotope through established radiochemical methods. osti.gov

Fluorine-18 (¹⁸F) Labeling: With a half-life of 109.8 minutes, ¹⁸F allows for longer synthesis times and imaging protocols compared to ¹¹C. nih.gov The most common method for introducing ¹⁸F is through nucleophilic substitution. For a molecule that already contains a stable fluorine atom, a common strategy involves synthesizing a labeling precursor where the C-2 position is occupied by a suitable leaving group, such as a nitro-group or a trimethylammonium salt. This precursor can then be reacted with no-carrier-added [¹⁸F]fluoride to produce the desired radiotracer with high molar activity. nih.gov High molar activity is crucial when imaging low-density targets like neuroreceptors. ku.dk

Carbon-11 (¹¹C) Labeling: Carbon-11 has a short half-life of 20.4 minutes, which necessitates rapid and efficient radiosynthesis. nih.gov The primary amine of the aminomethyl group is an ideal site for ¹¹C-labeling. A standard and highly reliable method is N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction is typically fast and high-yielding, which is a requirement for working with the short-lived ¹¹C isotope. Labeling at this position would yield [¹¹C]N-methyl-(2-fluoro-1,3-thiazol-4-yl)methanamine.

| Property | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) |

|---|---|---|

| Half-life | 20.4 minutes | 109.8 minutes |

| Max Positron Energy (MeV) | 0.96 | 0.635 |

| Max Range in Tissue (mm) | ~4.1 | ~2.4 |

| Potential Labeling Position | Amine of the aminomethyl group | C-2 position of the thiazole ring |

| Common Labeling Precursor | This compound | 2-Nitro- or 2-trimethylammonio-thiazole precursor |

| Common Labeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf | [¹⁸F]Fluoride |

Utility as a Precursor for Positron Emission Tomography (PET) Imaging Probes

Once radiolabeled, derivatives of this compound can serve as PET probes to visualize and quantify a wide range of biological targets, including enzymes, receptors, and transporters. jbr-pub.org.cnresearchgate.net The utility of such a tracer is determined by its ability to specifically bind to a target of interest while exhibiting favorable pharmacokinetics, such as sufficient brain penetration (for neurological targets) and rapid clearance from non-target tissues to provide a high-quality imaging signal. nih.gov

The thiazole moiety is a privileged scaffold found in numerous biologically active compounds. nih.govresearchgate.net By incorporating this radiolabeled core into a larger molecule designed for a specific biological target, the resulting PET probe can provide invaluable information. For example, if attached to a ligand for a specific neuroreceptor, an ¹⁸F- or ¹¹C-labeled tracer based on this scaffold could be used to study receptor density in neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.gov The fluorine atom would contribute to metabolic stability and binding affinity, while the (radiolabeled) aminomethyl group could provide a key interaction point with the target protein. The choice between ¹¹C and ¹⁸F would depend on the specific biological process being studied, with the shorter half-life of ¹¹C being suitable for tracking rapid biological changes and the longer half-life of ¹⁸F facilitating more complex, longer-duration imaging studies. nih.gov

Future Research Directions and Unexplored Avenues for 2 Fluoro 1,3 Thiazol 4 Yl Methanamine

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for thiazole (B1198619) derivatives often rely on the well-established Hantzsch synthesis, which, while effective, can involve harsh reaction conditions and the use of hazardous reagents. atlantis-press.com Future research should prioritize the development of greener and more efficient methods for the synthesis of (2-Fluoro-1,3-thiazol-4-yl)methanamine.

Exploration of one-pot, multi-component reactions (MCRs) presents a promising avenue. MCRs offer inherent advantages in terms of atom economy, reduced waste generation, and simplified purification processes. acs.org Investigating novel catalyst systems, such as reusable nanocatalysts, could further enhance the sustainability of the synthesis. acs.org The use of environmentally benign solvents, such as biodegradable options like Cyrene™, should also be a key focus, moving away from traditional volatile organic compounds. nih.govnih.gov

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. atlantis-press.com | Optimization of reaction parameters for the specific synthesis of this compound. |

| Ultrasonic-Mediated Synthesis | Enhanced reaction rates, milder conditions. | Development of ultrasound-assisted protocols using green catalysts. |

| Catalyst-Free Domino Reactions | Reduced environmental impact, simplified procedures. | Design of novel domino sequences for the efficient assembly of the target molecule. |

In-depth Mechanistic Studies of Novel Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing protocols and discovering new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, detailed mechanistic studies of the Hantzsch synthesis for this specific fluorinated aminomethylthiazole could reveal key intermediates and transition states, offering insights into substituent effects and reaction kinetics. bohrium.comresearchgate.net This knowledge can then be leveraged to design more efficient and selective synthetic routes. Furthermore, as new synthetic methods are developed, in-depth mechanistic investigations will be essential to understand the underlying chemical principles and expand their applicability.

Exploration of Advanced Catalytic Transformations

The presence of both a fluoro-substituted thiazole ring and a primary amine in this compound opens up a vast landscape for advanced catalytic transformations. Future research should focus on leveraging these functional groups to construct more complex and valuable molecules.

The development of novel palladium-catalyzed cross-coupling reactions, for example, could enable the functionalization of the thiazole ring at various positions. tandfonline.com Additionally, the primary amine can serve as a handle for a wide range of catalytic C-N bond-forming reactions, leading to the synthesis of diverse libraries of derivatives with potential biological activities. The exploration of asymmetric catalysis to introduce chirality into molecules derived from this compound is another exciting and largely unexplored area.

Computational Design of Functional Materials Incorporating the Core Structure

The intrinsic electronic properties of the thiazole ring, further modulated by the electron-withdrawing fluorine atom, make this compound an attractive building block for the computational design of novel functional materials. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of polymers and coordination frameworks incorporating this core structure. atlantis-press.combohrium.com

Future research could focus on designing thiazole-based materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aminomethyl group provides a convenient point of attachment for polymerization or coordination to metal centers, facilitating the creation of well-defined material architectures.

| Material Class | Potential Application | Computational Design Focus |

| Coordination Polymers/MOFs | Luminescent sensors, catalysis. mdpi.com | Predicting framework topology, electronic band structure, and host-guest interactions. |

| Conjugated Polymers | Organic electronics, photovoltaics. | Tuning HOMO/LUMO levels, bandgap, and charge transport properties. |

| Functional Dyes | Imaging, sensing. | Calculating absorption and emission spectra, and predicting photophysical properties. |

Integration into New Chemical Probe and Scaffold Design Paradigms

The unique combination of a fluorinated heterocycle and a reactive amine makes this compound an ideal candidate for the development of innovative chemical probes and molecular scaffolds in chemical biology and drug discovery. The fluorine atom can serve as a useful reporter for ¹⁹F NMR studies, while the amine allows for facile conjugation to biomolecules or fluorescent dyes. rsc.org

Future research should explore the design and synthesis of chemical probes based on this scaffold for imaging and sensing various biological analytes and processes. researchgate.net The development of fluorescent probes with "turn-on" responses or those suitable for ratiometric measurements could be particularly impactful. mdpi.com Furthermore, the rigid thiazole core can be utilized as a scaffold to present pharmacophoric elements in a defined spatial orientation, aiding in the design of novel therapeutic agents targeting specific biological pathways. researchgate.net The incorporation of this scaffold into larger molecular architectures could lead to the discovery of new bioactive compounds with improved properties. benthamscience.commdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (2-Fluoro-1,3-thiazol-4-yl)methanamine, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluorinated thiazole derivatives can be synthesized by reacting 2-fluoro-thiazole precursors with methylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 amine-to-precursor) are critical for minimizing side products . Purification via recrystallization or column chromatography ensures high purity (>95%).

Q. How can spectroscopic techniques validate the purity and structural identity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the fluorine-substituted thiazole ring (e.g., characteristic splitting patterns for fluorine-coupled protons) and the methanamine moiety (δ ~3.5 ppm for CH₂NH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺ at m/z 148.06) and isotopic patterns consistent with fluorine .

- FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how do salt forms influence stability?

- Data :

- Melting Point : Hydrochloride salts of analogous compounds (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit mp ~268°C .

- Solubility : Free bases are sparingly soluble in water but highly soluble in DMSO. Salt forms (e.g., HCl) improve aqueous solubility for biological assays .

Advanced Research Questions

Q. How can computational modeling optimize the phenylthiazole scaffold for enhanced bioactivity, and what role does fluorination play?

- Methodology :

- Fragment-Based Virtual Screening (FBVS) : Prioritize fluorinated derivatives using docking simulations (e.g., AutoDock Vina) to assess binding affinity to target proteins. Fluorine’s electronegativity enhances hydrogen bonding and reduces metabolic degradation .

- QSAR Studies : Correlate substituent positions (e.g., 2-fluoro vs. 4-chloro) with activity metrics (IC₅₀, Ki) to guide synthetic prioritization .

Q. What stability-indicating methods are recommended for characterizing degradation pathways under stress conditions?

- Methodology :

- HPTLC/ESI-MS : Monitor degradation products (e.g., oxidation to sulfoxides or hydrolysis to aminothiols) under accelerated conditions (40°C/75% RH, 0.1M HCl/NaOH). ESI-MS identifies major degradants (e.g., m/z 166.03 for oxidized forms) .

- Forced Degradation Protocols : Follow ICH Q2(R2) guidelines with >10% degradation for method validation .

Q. How can contradictory bioactivity data for halogenated thiazole derivatives be resolved across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and purity data. For example, impurities >5% in commercial samples (e.g., Enamine Ltd derivatives) may skew results .

- Dose-Response Reproducibility : Replicate studies using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

- Methodology :

- SHELX Suite : Use SHELXL for high-resolution refinement. Fluorine’s strong electron density requires careful handling of anisotropic displacement parameters. Twinning or disorder in the thiazole ring may necessitate alternative space group assignments .

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for fluorine-containing crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.